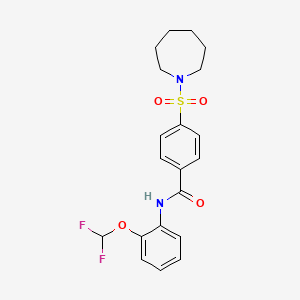

N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

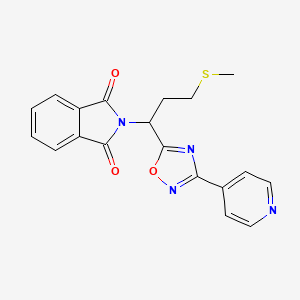

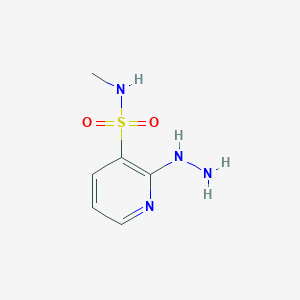

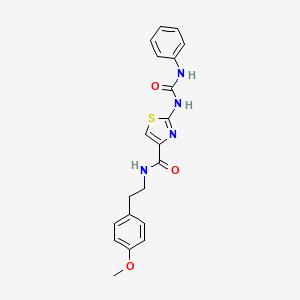

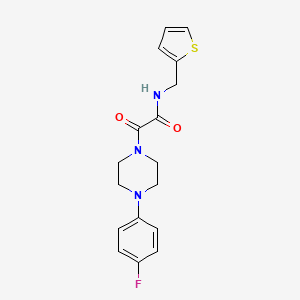

“N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide” is a molecule that contains a total of 36 bonds. It has 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 tertiary alcohol, 1 sulfonamide (thio-/dithio-), and 1 Thiophene .

Synthesis Analysis

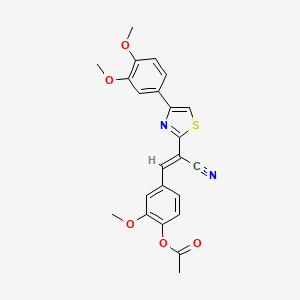

Thiophene-based analogs have been the subject of interest for a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered thiophene ring, a hydroxyl group, a tertiary alcohol, and a sulfonamide .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. As a thiophene derivative, it likely shares some properties with other compounds in this class, such as aromaticity and the ability to participate in pi stacking interactions .Scientific Research Applications

Synthesis and Antimicrobial Properties

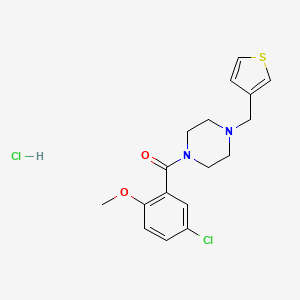

One research avenue involves the synthesis and evaluation of sulfonate derivatives for their antimicrobial properties. For instance, a study by Fadda, El-Mekawy, and AbdelAal (2016) delves into the chemical intermediate role of sultones, such as 1,3-propane and/or 1,4-butane sultone, to introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character. This research highlighted the antimicrobial and antifungal activities of synthesized quaternary ammonium salts, revealing that specific compounds exhibited high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Biocatalysis in Drug Metabolism

Another application is in biocatalysis for drug metabolism, where compounds like LY451395, a biaryl-bis-sulfonamide, have been studied for their metabolic transformations using microbial systems. Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis to produce mammalian metabolites of LY451395, aiding in the structural characterization of these metabolites by nuclear magnetic resonance spectroscopy. This approach provides a microbial-based system for generating drug metabolites, facilitating the study of drug metabolism and the development of analytical standards for clinical investigations (Zmijewski et al., 2006).

Polymer Chemistry and Material Science

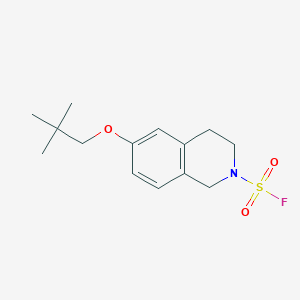

In the realm of polymer chemistry and materials science, the focus shifts to the synthesis of polymers incorporating sulfonamide groups for various applications. Hildebrand, Laschewsky, and Wischerhoff (2016) explored the thermoresponsive behavior of polyzwitterions synthesized from monomers like 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate and 4-((3-methacrylamidopropyl)dimethylammonio)butane-1-sulfonate. Their study revealed how the cloud points of these polymers can be modulated by molar mass and the addition of salts, with implications for designing responsive materials (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S2/c1-3-4-8-17(14,15)12-9-11(2,13)10-6-5-7-16-10/h5-7,12-13H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMWWLVQAIBYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(C)(C1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)

![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)